molecular formula C24H35N3 B12724352 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- CAS No. 93464-36-9

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)-

Cat. No.: B12724352
CAS No.: 93464-36-9
M. Wt: 365.6 g/mol
InChI Key: AINANDTVTHPHRI-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- typically involves the condensation of o-phenylenediamine with ketones under solvent-free conditions. A common method employs ferrocene-supported activated carbon as a heterogeneous catalyst. This catalyst facilitates the formation of the desired benzodiazepine derivatives with high conversion rates and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The catalyst loading, reaction temperature, and time are critical parameters that need to be carefully controlled to achieve the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzodiazepine derivatives.

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds share a similar core structure but differ in their substituents and spiro linkage.

    Benzimidazoles: These compounds have a similar nitrogen-containing ring system but lack the spiro linkage.

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(2-methyl-1-piperidinyl)ethyl)- is unique due to its spiro linkage, which imparts distinct structural and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

93464-36-9

Molecular Formula

C24H35N3

Molecular Weight

365.6 g/mol

IUPAC Name

5-[2-(2-methylpiperidin-1-yl)ethyl]spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]

InChI

InChI=1S/C24H35N3/c1-19-9-4-7-16-26(19)17-18-27-23-13-3-2-11-22(23)25-21-12-8-10-20(21)24(27)14-5-6-15-24/h2-3,11,13,19-20H,4-10,12,14-18H2,1H3

InChI Key

AINANDTVTHPHRI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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